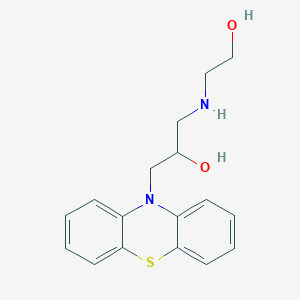

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol

Description

Historical Context of Phenothiazine Derivatives in Organic Chemistry

The development of phenothiazine derivatives represents one of the most significant success stories in the history of medicinal chemistry, beginning with the foundational work of Heinrich August Bernthsen who first synthesized phenothiazine in 1883 through the fusion of diphenylamine with sulfur. This pioneering synthesis established the basic methodology for creating the tricyclic phenothiazine framework that would become the foundation for countless derivatives over the subsequent decades. The early recognition of phenothiazine's potential came through the work of Heinrich Caro at BASF, who synthesized methylene blue, a phenothiazine derivative, in 1876, demonstrating the remarkable biological activity that could be achieved through modification of heterocyclic structures.

The historical trajectory of phenothiazine development gained significant momentum through the groundbreaking work of Paul Ehrlich in the mid-1880s, who utilized methylene blue in cell staining experiments that led to fundamental discoveries about cellular biology and the potential therapeutic applications of phenothiazine derivatives. Ehrlich's observation that methylene blue could effectively stain bacteria and parasites, particularly Plasmodiidae species including malaria pathogens, represented the first systematic investigation into the selective biological activity of phenothiazine compounds. By the 1890s, methylene blue had entered clinical use as an antimalarial drug, establishing the precedent for phenothiazine derivatives as important therapeutic agents and demonstrating the potential for rational drug design based on heterocyclic scaffolds.

The evolution of phenothiazine chemistry experienced a renaissance in the 1940s through the systematic research conducted by Paul Charpentier and his colleagues at Rhone-Poulenc Laboratories in Paris, who initiated comprehensive programs to synthesize and evaluate novel phenothiazine derivatives. This research program represented a paradigm shift in medicinal chemistry, moving from serendipitous discovery to systematic structure-activity relationship studies that would become the foundation of modern pharmaceutical research. The successful development of promethazine, which exhibited potent antihistamine activity with significant sedative effects, demonstrated that systematic modification of the phenothiazine framework could produce compounds with entirely different biological profiles from the parent structure.

The historical significance of phenothiazine derivatives reached its zenith with the development of chlorpromazine in the late 1940s, which exhibited unprecedented sedative and calming effects that revolutionized psychiatric treatment. The systematic investigation of chlorpromazine by Jean Delay and Pierre Deniker in the early 1950s established the foundation for modern psychopharmacology and demonstrated the potential for phenothiazine derivatives to address previously untreatable medical conditions. This work exemplified the power of systematic medicinal chemistry research and established phenothiazine as what researchers now recognize as a prototypical pharmaceutical lead structure, demonstrating how a single heterocyclic framework could be modified to produce diverse biological activities.

Structural Significance of Substituted Phenothiazines in Medicinal and Material Science

The structural significance of substituted phenothiazines in contemporary medicinal and material science applications stems from the unique electronic and geometric properties of the tricyclic phenothiazine framework, which provides an optimal balance of rigidity and flexibility for molecular recognition processes. Recent research has demonstrated that phenothiazine derivatives exhibit remarkable antioxidant properties, with studies showing that the antioxidant activity depends critically on both the concentration of the compound and the specific substitution pattern around the phenothiazine core. The mechanism of antioxidant activity involves interaction with molecular oxygen and oxygen radicals through both direct chemical interaction and complex formation, with the optimal conditions for antioxidant activity being carefully characterized through systematic electrochemical studies.

Contemporary research into phenothiazine derivatives for medicinal applications has revealed extraordinary versatility in targeting diverse biological processes, particularly in cancer treatment where PEGylated phenothiazine derivatives have demonstrated remarkable antitumor activity. Studies have shown that strategic modification of phenothiazine structures through PEGylation results in compounds with IC50 values comparable to traditional antitumor drugs such as 5-Fluorouracil and doxorubicin, while simultaneously reducing toxicity through improved biocompatibility. The mechanism of action involves the formation of nanoaggregates that facilitate cellular uptake through endocytosis, followed by enzymatic cleavage that releases the active phenothiazine component within target cells.

| Phenothiazine Application | IC50 Values (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| PEGylated Phenothiazine (PP) | 47.89 | 6-fold vs normal cells | Nanoaggregate formation, endocytosis |

| PEGylated Phenothiazine Ester (PPO) | 24.19 | 12-fold vs normal cells | Enzymatic cleavage, FT inhibition |

| 5-Fluorouracil (control) | 39.81 | Not reported | DNA synthesis inhibition |

| Doxorubicin (control) | 35 | Not reported | DNA intercalation |

The structural modifications that enable phenothiazine derivatives to function as selective histone deacetylase 6 inhibitors represent another significant advancement in medicinal chemistry applications, with research demonstrating that incorporation of nitrogen atoms into the phenothiazine framework results in more than 500-fold selectivity for HDAC6 relative to other histone deacetylase enzymes. These structure-activity relationships have been validated through co-crystallization studies that reveal the precise molecular interactions responsible for selectivity, providing a foundation for rational design of next-generation therapeutic agents. The binding mode involves specific interactions between the modified phenothiazine framework and the enzyme active site, with the hydroxamic acid zinc-binding group providing additional specificity.

Material science applications of phenothiazine derivatives have expanded dramatically in recent years, particularly in optoelectronic applications where the unique electronic properties of the phenothiazine framework enable diverse functionality in organic solar cells, light-emitting diodes, and field-effect transistors. The structural significance in these applications derives from the electron-donating properties of phenothiazine, which can be systematically modified through substitution to tune optical and electronic characteristics. Research has demonstrated that careful control of the π-conjugated system length, the nature of electron-accepting groups, and the presence of polar or non-polar chains can dramatically influence performance in optoelectronic devices.

| Material Application | Key Structural Features | Performance Metrics | Optimization Strategy |

|---|---|---|---|

| Dye-Sensitized Solar Cells | Extended π-conjugation | Efficiency: 8-12% | Electron donor/acceptor balance |

| Organic Light-Emitting Diodes | Controlled aggregation | Quantum yield: 15-25% | Spacer length optimization |

| Organic Field-Effect Transistors | Planar molecular geometry | Mobility: 0.1-1.0 cm²/V·s | Intermolecular interactions |

| Chemosensing Applications | Selective binding sites | Detection limits: pM-nM range | Molecular recognition elements |

The electropolymerization behavior of phenothiazine derivatives represents another dimension of their structural significance in material science, with research demonstrating that systematic modification of the phenothiazine framework can control polymer formation and the resulting electrical properties. The mechanism involves cation-radical formation followed by coupling reactions that create conducting polymer films with unique electrochemical characteristics. Studies have shown that the position and nature of substituents on the phenothiazine ring dramatically influence both the polymerization process and the properties of the resulting materials, with implications for applications in biosensors, fuel cells, and energy storage devices.

Properties

IUPAC Name |

1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMIJVHRNQRZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Stepwise Synthesis from 2-Acetylphenothiazine

A representative method described in European Patent EP 3 786 156 A1 involves:

Preparation of Intermediate I:

- React 2-acetylphenothiazine with 4-methylbenzenesulfonyl hydrazide in methanol.

- Add acetic acid as a catalyst.

- Heat the mixture to 60°C and monitor the reaction progress.

- After completion, cool, filter under reduced pressure, rinse the filtrate until colorless, and dry under vacuum to obtain Intermediate I.

-

- Dissolve Intermediate I, a starting material (various substituted boronic acids or amines), and anhydrous potassium carbonate in 1,4-dioxane.

- Heat the mixture at 110°C for several hours.

- After reaction completion, cool and concentrate under reduced pressure to remove solvent.

- Extract the residue with appropriate solvents.

- Purify the product by column chromatography to isolate the target compound.

Alternative Catalytic Methods:

- Use palladium catalysts such as tris(dibenzylideneacetone)dipalladium and phosphine ligands with t-BuOLi base in 1,4-dioxane under argon atmosphere at 70°C.

- Reaction monitored by thin-layer chromatography (TLC).

- Work-up and purification as above.

Sulfur Dioxide Insertion Variant:

- Intermediate I, starting material, and DABSO (a sulfur dioxide surrogate) are reacted in DMSO at 100°C under argon.

- After 12 hours, the reaction mixture is processed similarly to isolate the product.

Yields: The yield for the key intermediate and final products ranges from approximately 63.8% to 74.8%, depending on the exact substituents and conditions used.

Aminoalkylation and Hydroxyalkylation

The introduction of the 2-hydroxy-ethylamino group and the propan-2-ol moiety is typically achieved by nucleophilic substitution or reductive amination on the phenothiazine core or its derivatives. Specific details include:

- Reaction of phenothiazine derivatives with amino alcohols under basic conditions.

- Use of potassium carbonate or other bases to facilitate substitution.

- Control of temperature (often 70–110°C) to optimize reaction rates and yields.

- Purification by chromatographic techniques to separate the desired product from side products.

Research Findings and Characterization

- Spectroscopic Data: The synthesized compounds are characterized by ^1H NMR, HRMS, and sometimes X-ray crystallography to confirm structure and purity.

- Reaction Monitoring: TLC and LC-MS are commonly used to monitor reaction progress and product distribution.

- Side Reactions: Phosphorylation and other side reactions can occur if phosphorylating agents are present, but these are generally avoided in the preparation of the target compound.

Comparative Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Intermediate I formation | 2-Acetylphenothiazine + 4-methylbenzenesulfonyl hydrazide + HOAc | 60°C | Methanol | Acetic acid (HOAc) | ~64 | Reaction monitored, vacuum dried |

| Coupling with boronic acid | Intermediate I + phenylboronic acid + K2CO3 | 110°C | 1,4-Dioxane | Potassium carbonate | ~75 | Purified by column chromatography |

| Pd-catalyzed coupling | Intermediate I + Pd catalyst + t-BuOLi | 70°C | 1,4-Dioxane | Pd catalyst, phosphine ligand, t-BuOLi | Not specified | Argon atmosphere, TLC monitored |

| Sulfur dioxide insertion | Intermediate I + DABSO | 100°C | DMSO | None specified | Not specified | 12 h reaction, argon purged |

Chemical Reactions Analysis

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Chemistry

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol serves as a precursor in synthesizing more complex organic molecules. It undergoes various chemical reactions, including oxidation and reduction, making it valuable in synthetic organic chemistry.

Key Reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Reduction: Reduction with sodium borohydride can convert ketones to alcohols.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is studied for its effects on cellular processes and signaling pathways. It has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors.

Mechanism of Action:

- Receptor Binding: Interacts with dopamine and serotonin receptors, influencing mood regulation.

- Enzyme Inhibition: May inhibit enzymes involved in oxidative stress pathways, promoting cell survival.

Medical Applications

The pharmacological potential of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol includes:

Antipsychotic Activity

Research indicates that this compound exhibits antipsychotic-like effects. In animal models, it significantly reduced hyperactivity induced by amphetamines, suggesting efficacy in treating schizophrenia-like symptoms.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages. Notably, treatment resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Antipsychotic Activity Study

A study conducted on rodents demonstrated that the administration of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol led to a significant decrease in hyperactivity when compared to control groups treated with amphetamines. This suggests a potential therapeutic role in managing symptoms associated with psychotic disorders.

Anti-inflammatory Study

In vitro experiments showed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages. The results indicated a marked decrease in both TNF-alpha and IL-6 levels post-treatment, underscoring its potential application as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol involves its interaction with various molecular targets. It is believed to exert its effects by:

Binding to Receptors: The compound may bind to dopamine and serotonin receptors, modulating neurotransmitter activity.

Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage.

Modulating Ion Channels: The compound could affect ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

Key Observations:

- Phenothiazine vs. Carbazole/Thiophene Systems: Phenothiazine derivatives (e.g., the target compound and ) exhibit planar tricyclic structures conducive to π-π interactions, whereas carbazole () and thiophene () analogs introduce varied electronic and steric profiles .

- Substituent Effects: The hydroxyethylamino group in the target compound increases hydrophilicity compared to chloro () or isopropylamino () substituents, which may reduce CNS penetration but improve systemic solubility .

Pharmacological Profiles

- Phenothiazine Derivatives: The 2-chloro substitution in ’s compound (-)-5 is associated with enhanced dopamine receptor antagonism, a hallmark of antipsychotic activity. However, this may also increase off-target toxicity .

- Carbazole Analogs: ’s carbazole derivatives may exhibit fluorescence or intercalation properties, useful in diagnostic or DNA-targeting applications .

Research Findings and Implications

- Spectroscopic Characterization: Techniques such as IR and NMR (as in ) are essential for confirming tautomeric states (e.g., amine-keto vs. methylene-aldehyde forms) in Schiff base analogs, which may apply to the target compound’s hydroxyethylamino group .

- Thermodynamic Stability : Ab-initio calculations (e.g., HF/6-311G in ) could predict the target compound’s preferred conformers and coordination sites .

- Contradictions and Gaps: While provides foundational data on phenothiazine-propanol analogs, pharmacological data for the target compound remain speculative. Structural similarities to antipsychotics () suggest CNS activity, but experimental validation is required.

Biological Activity

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol is a phenothiazine derivative that exhibits a range of biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their diverse pharmacological properties, including:

- Antipsychotic effects : Primarily through dopamine receptor antagonism.

- Antiemetic properties : By blocking dopamine receptors in the chemoreceptor trigger zone.

- Antihistaminic effects : Through H1 receptor antagonism.

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol, specifically, has been studied for its potential to modulate neurotransmitter systems and exhibit neuroprotective effects.

The biological activity of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol can be attributed to several mechanisms:

-

Receptor Binding : The compound interacts with various neurotransmitter receptors, including:

- Dopamine Receptors : Modulating dopaminergic signaling, which is crucial in mood regulation and psychotic disorders.

- Serotonin Receptors : Potentially affecting mood and anxiety levels.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage and promoting cell survival.

- Ion Channel Modulation : The compound could influence ion channels, affecting neuronal excitability and synaptic transmission.

Case Studies

- Antipsychotic Activity : A study demonstrated that 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol exhibits antipsychotic-like effects in animal models. The compound significantly reduced hyperactivity induced by amphetamines, suggesting its potential efficacy in treating schizophrenia-like symptoms.

- Anti-inflammatory Effects : In vitro studies indicated that the compound inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent. This was evidenced by reduced levels of TNF-alpha and IL-6 following treatment with the compound.

Data Table of Biological Activities

The synthesis of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol involves multiple steps:

- Formation of the Phenothiazine Core : Synthesized via cyclization reactions.

- Substitution Reaction : Introduction of the propanol group.

- Amination : Final reaction with ethanolamine to yield the target compound.

The chemical properties include:

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 316.42 g/mol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between phenothiazine derivatives and hydroxyethylamine intermediates. For optimization, employ statistical experimental design (e.g., factorial design) to evaluate variables like solvent polarity, temperature, and stoichiometry. Evidence from phenothiazine synthesis workflows suggests that recrystallization with ethyl acetate improves purity . Reaction path search methods using quantum chemical calculations (e.g., ICReDD’s approach) can narrow optimal conditions, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques (NMR, FTIR) to confirm the hydroxyethylamino and phenothiazine moieties. Computational tools like density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Cross-reference experimental data with simulated spectra from quantum chemical software (e.g., Gaussian) .

Q. What analytical methods are suitable for quantifying impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, using reference standards (e.g., EP impurities) for calibration . For trace analysis, hyphenated techniques like LC-MS/MS provide higher sensitivity. Ensure column compatibility with polar functional groups (e.g., C18 columns for hydroxyethylamino derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with targets like adrenoceptors, leveraging crystallographic data from similar phenothiazine derivatives . Validate predictions with in vitro assays (e.g., radioligand binding studies) to correlate computational and experimental IC50 values .

Q. What strategies resolve contradictions in pharmacological data (e.g., antiarrhythmic vs. hypotensive effects)?

- Methodological Answer : Use dose-response studies to differentiate primary and secondary effects. For example, isolate α1-adrenoceptor binding (linked to vasodilation) from β1-adrenoceptor activity (cardiac effects) via selective antagonists. Statistical meta-analysis of dose-dependent datasets can clarify mechanism-specific contributions .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodological Answer : Apply continuous-flow chemistry with immobilized catalysts to enhance reproducibility. Monitor stereoselectivity via chiral HPLC and optimize residence time to minimize racemization. Refer to CRDC subclass RDF2050112 for reactor design principles (e.g., plug-flow vs. stirred-tank configurations) .

Q. What methodologies address stability challenges (e.g., oxidative degradation) during storage?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and humidity. Use mass spectrometry to identify degradation products (e.g., phenothiazine sulfoxides). Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate degradation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s antioxidant potential?

- Methodological Answer : Use DPPH/ABTS radical scavenging assays with controlled ROS generation systems (e.g., Fenton reaction). Compare IC50 values against reference antioxidants (e.g., ascorbic acid). For mechanistic insights, combine ESR spectroscopy to detect radical intermediates .

Q. What statistical approaches are critical for reconciling inconsistent results in toxicity studies?

- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to identify confounding variables (e.g., solvent choice, cell line variability). Use Bayesian meta-analysis to weight studies by methodological rigor, as outlined in CRDC’s data harmonization frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.